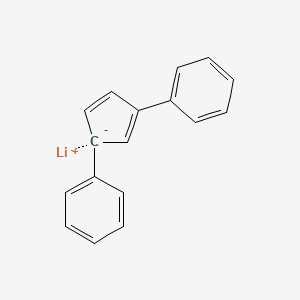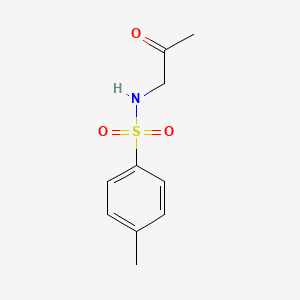
4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tosylaminoaceton is an organic compound characterized by the presence of a tosyl group attached to an aminoaceton structure. The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis due to its stability and ease of removal under mild conditions. N-Tosylaminoaceton is used in various chemical reactions and has applications in synthetic organic chemistry, particularly in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Tosylaminoaceton can be synthesized through several methods. One common approach involves the reaction of aminoaceton with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Aminoaceton+Tosyl chloride→N-Tosylaminoaceton+HCl
Industrial Production Methods
On an industrial scale, the synthesis of N-Tosylaminoaceton may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Tosylaminoaceton undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced to form corresponding oxides or amines.
Cyclization Reactions: N-Tosylaminoaceton can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted derivatives, while cyclization reactions can produce heterocyclic compounds like aziridines.
Wissenschaftliche Forschungsanwendungen
N-Tosylaminoaceton has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Tosylaminoaceton involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the amino group, facilitating its participation in substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Tosylglycine: Similar structure but with a glycine backbone.
N-Tosylalanine: Contains an alanine backbone.
N-Tosylphenylalanine: Features a phenylalanine backbone.
Uniqueness
N-Tosylaminoaceton is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its tosyl group provides stability and ease of removal, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
54972-26-8 |
|---|---|
Molekularformel |
C10H13NO3S |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
4-methyl-N-(2-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,11H,7H2,1-2H3 |
InChI-Schlüssel |
UUBOXYAZVIYTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


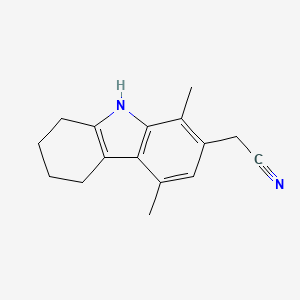
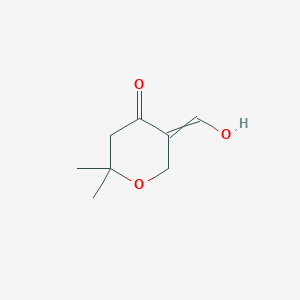

![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

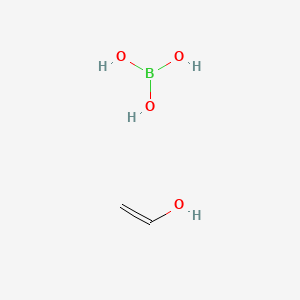
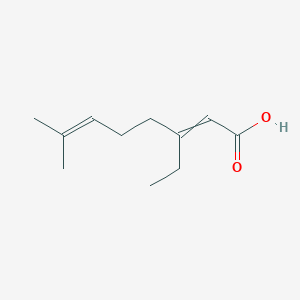


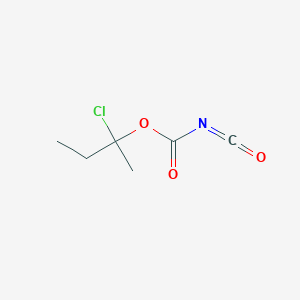
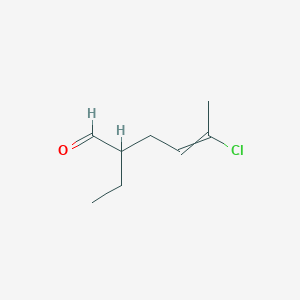
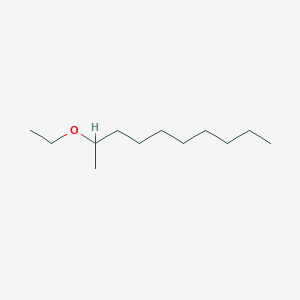
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
